molecular formula C11H14Cl2O B8609901 (2,4-Dichloro-phenyl)-3-methyl-butan-1-ol

(2,4-Dichloro-phenyl)-3-methyl-butan-1-ol

Cat. No. B8609901
M. Wt: 233.13 g/mol
InChI Key: BMOWBXGJVLZVCW-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

1-(2,4-Dichloro-phenyl)-3-methyl-butan-1-ol (600 mg, 2.57 mmol) and Dess-Martin periodinane (1092 mg, 2.57 mmol) in DCM (25 ml) is stirred at RT for 2 hours. The reaction mixture is added to EtOAc (200 ml) and washed with sat. sodium metabisulfite (200 ml), sat. NaHCO3 (200 ml), brine, dried over MgSO4 and concentrated in vacuo. The crude product is purified using an ISCO combiflash chromatography, eluting with 0 to 100% (EtOAc/iso-hexane) on a 40 g silica-column to give 1-(2,4-Dichloro-phenyl)-3-methyl-butan-1-one as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.45 (1H, d, J 1.9), 7.42 (1H, d, J 8.3), 7.32 (1H, dd, J 8.3, 1.9), 2.83 (2H, d, J 6.9), 2.25 (1H, sept, J 6.7), 1.00 (6H, d, J 6.7).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1092 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:14])[CH2:10][CH:11]([CH3:13])[CH3:12].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.CCOC(C)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:14])[CH2:10][CH:11]([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC(C)C)O
Name
Quantity
1092 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. sodium metabisulfite (200 ml), sat. NaHCO3 (200 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified
WASH
Type
WASH
Details
eluting with 0 to 100% (EtOAc/iso-hexane) on a 40 g silica-column

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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